REACTION_CXSMILES
|
[Br:1][C:2]1[CH:7]=[CH:6][C:5](I)=[CH:4][CH:3]=1.[Li]CCCC.[O:14]1[CH2:17][C:16](=[O:18])[CH2:15]1>CCCCC.C1COCC1>[Br:1][C:2]1[CH:7]=[CH:6][C:5]([C:16]2([OH:18])[CH2:17][O:14][CH2:15]2)=[CH:4][CH:3]=1
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Name
|
|
Quantity
|
0.65 g
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Type
|
reactant
|
Smiles
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BrC1=CC=C(C=C1)I
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Name
|
|
Quantity
|
7 mL
|
Type
|
solvent
|
Smiles
|
CCCCC
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Name
|
|
Quantity
|
1.4 mL
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Type
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reactant
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Smiles
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[Li]CCCC
|
Name
|
|
Quantity
|
0.315 g
|
Type
|
reactant
|
Smiles
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O1CC(C1)=O
|
Name
|
|
Quantity
|
7 mL
|
Type
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solvent
|
Smiles
|
C1CCOC1
|
Type
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CUSTOM
|
Details
|
the stirred for 1 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
A white precipitate formed
|
Type
|
CUSTOM
|
Details
|
The pentane was removed by pipette
|
Type
|
ADDITION
|
Details
|
The mixture was diluted with pentane (7 mL) back up to the original volume
|
Type
|
TEMPERATURE
|
Details
|
was cooled in an ice bath
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Type
|
CUSTOM
|
Details
|
to come to rt
|
Type
|
STIRRING
|
Details
|
stirred for about 2 h
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
The mixture was quenched by the addition of saturated NH4Cl (10 mL)
|
Type
|
STIRRING
|
Details
|
to stir overnight
|
Duration
|
8 (± 8) h
|
Type
|
ADDITION
|
Details
|
EtOAc (15 mL) was added
|
Type
|
CUSTOM
|
Details
|
the layers separated
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer was then extracted with EtOAc (5 mL)
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with brine (5 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The solid was purified by flash column chromatography (40 g Silicycle™ column)
|
Type
|
WASH
|
Details
|
eluting with 20-50% EtOAc/heptane
|
Type
|
CUSTOM
|
Details
|
The solid was recrystallized
|
Type
|
DISSOLUTION
|
Details
|
by dissolving in a mixture of heptane and DCM
|
Type
|
CONCENTRATION
|
Details
|
concentrating under reduced pressure until a precipitate
|
Type
|
CUSTOM
|
Details
|
had formed
|
Type
|
FILTRATION
|
Details
|
The solid was collected by filtration
|
Type
|
WASH
|
Details
|
washed with heptane (10 mL)
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC=C(C=C1)C1(COC1)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.333 g | |
YIELD: PERCENTYIELD | 63% | |
YIELD: CALCULATEDPERCENTYIELD | 63.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |